molecular formula C15H12N4O3 B4751336 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid

3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid

Cat. No. B4751336
M. Wt: 296.28 g/mol
InChI Key: TUDSWXOXIUIXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid is a chemical compound that has gained significant attention in scientific research. It is a tetrazole derivative that has shown promising results in various applications, including medicinal chemistry, drug development, and biochemical research.

Mechanism of Action

The mechanism of action of 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid. It has been shown to reduce the production of reactive oxygen species, inhibit the activity of cyclooxygenase-2, and modulate the expression of various genes involved in inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which can affect its bioavailability and limit its use in some experimental settings.

Future Directions

Several future directions for the research on 3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid can be explored. These include investigating its potential use as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthetic routes to improve its solubility and bioavailability. Additionally, further studies can be conducted to investigate its potential use in combination with other drugs to enhance its pharmacological effects.

Scientific Research Applications

3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anti-inflammatory agent and has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

3-[(1-phenyltetrazol-5-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(21)11-5-4-8-13(9-11)22-10-14-16-17-18-19(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDSWXOXIUIXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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